molecular formula C13H16F3N3O2 B6751081 N-cyclopentyl-2-[2-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetamide

N-cyclopentyl-2-[2-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetamide

Cat. No.: B6751081
M. Wt: 303.28 g/mol
InChI Key: UARJXIYCUDUCGA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[2-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetamide: is a synthetic organic compound characterized by a pyrimidine ring substituted with a trifluoromethyl group, a cyclopentyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[2-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetamide typically involves multi-step organic reactions:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Cyclopentyl Substitution: The cyclopentyl group can be attached through a nucleophilic substitution reaction involving a cyclopentyl halide.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology and Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biochemical Studies: Used in studies to understand enzyme interactions and inhibition mechanisms.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals due to its potential biological activity.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-[2-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the acetamide moiety may facilitate interactions with hydrogen bond donors or acceptors.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-[2-methyl-6-oxo-4-(fluoromethyl)pyrimidin-1-yl]acetamide
  • N-cyclopentyl-2-[2-methyl-6-oxo-4-(chloromethyl)pyrimidin-1-yl]acetamide
  • N-cyclopentyl-2-[2-methyl-6-oxo-4-(bromomethyl)pyrimidin-1-yl]acetamide

Uniqueness

N-cyclopentyl-2-[2-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds with different substituents. This group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

Properties

IUPAC Name

N-cyclopentyl-2-[2-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-8-17-10(13(14,15)16)6-12(21)19(8)7-11(20)18-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARJXIYCUDUCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)NC2CCCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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